molecular formula C9H7F3O2 B039702 3-methyl-5-(trifluoromethyl)benzoic Acid CAS No. 117186-02-4

3-methyl-5-(trifluoromethyl)benzoic Acid

Cat. No. B039702
CAS RN: 117186-02-4
M. Wt: 204.15 g/mol
InChI Key: QJSRENHDYMAJIL-UHFFFAOYSA-N
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Description

The investigation into "3-methyl-5-(trifluoromethyl)benzoic Acid" encompasses exploring its synthesis, molecular structure, and various properties. This compound is part of a broader class of chemicals known for their intriguing physical and chemical behaviors due to the presence of trifluoromethyl groups.

Synthesis Analysis

Although direct synthesis information for "this compound" is not found, related works provide insights into potential synthetic routes. For instance, coordination polymers based on carboxyphenoxy)methyl and imidazolylmethyl components offer a glimpse into complex synthesis strategies that could be relevant (He et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" often involves complex arrangements, as seen in coordination polymers with unique 3D frameworks and properties like luminescence and magnetism (He et al., 2020).

Chemical Reactions and Properties

The chemical reactivity and properties of related compounds highlight the influence of substituents like trifluoromethyl groups on behavior such as fluorescence and magnetic properties, providing indirect insights into how "this compound" might behave (He et al., 2020).

Scientific Research Applications

  • Coordination Mode Studies in Catalysis : It is used to study the coordination mode of acidic amide directing groups in Pd(II)-catalyzed trifluoromethylation of arenes (Zhang et al., 2012).

  • Directing Metallation of Benzoic Acids : It serves as a tool for directing metallation of benzoic acids with various functionalities (Bennetau et al., 1995).

  • Electrochemical Oxidation Research : The compound is utilized in the electrochemical oxidation of organic compounds in fluorosulfuric acid (Rudenko et al., 1983).

  • Chemical Reactions and Product Formation : It can be used in chemical reactions to produce various products, such as benzyl alcohol, benzaldehyde, and its methyl ester (Dmowski & Piasecka-Maciejewska, 1998).

  • Synthesis of Derivatives : Research includes the synthesis of 7H-thiazolo derivative from the electrochemical oxidation of 3,4-dihydroxy benzoic acid (Fotouhi et al., 2007).

  • Agricultural Applications : It acts as a chemical hybridizing agent for wheat (Triticum aestivum L.) (Ciha & Ruminski, 1991).

  • Precursor in Biosynthesis : Benzoic acids like 3-methyl-5-(trifluoromethyl)benzoic acid are precursors in xanthone biosynthesis in certain cell cultures (El-Mawla et al., 2001).

  • NK1 Antagonist Studies : One diastereoisomer of this compound showed increased affinity and improved duration of action in NK1 antagonist studies (Swain et al., 1997).

  • Plant Growth Research : Benzoic acid is effective in inducing multiple stress tolerance in plants at lower concentrations than other compounds (Senaratna et al., 2004).

  • Drug Metabolism Studies : It aids in understanding the metabolic fate of substituted benzoic acids, providing insight into drug-metabolizing enzyme active sites (Ghauri et al., 1992).

  • Natural Product Biosynthesis : The compound is a precursor for a large group of natural products, including various families of ansamycins and mitomycins (Kang et al., 2012).

  • Analytical Techniques : It is analyzed in soft drinks using gas chromatography with on-line pyrolytic methylation technique (Pan et al., 2005).

  • Supramolecular Chemistry : The compound's derivatives are involved in the self-assembly into supramolecular dendrimers and liquid crystalline phases (Percec et al., 1996; Percec et al., 1998).

  • Antimicrobial and Molluscicidal Activities : Some derivatives have shown significant antimicrobial and molluscicidal activities (Orjala et al., 1993).

Safety and Hazards

The safety data sheet for 3-Methyl-5-(trifluoromethyl)benzoic Acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

The role of 3-Methyl-5-(trifluoromethyl)benzoic Acid in biochemical reactions is not well-documented in the literature. It is known that benzoic acid derivatives can interact with various enzymes and proteins. The nature of these interactions often depends on the specific structure of the compound and the biochemical context in which it is used .

Cellular Effects

It is known that benzoic acid derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that benzoic acid derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that benzoic acid derivatives can have long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that benzoic acid derivatives can have threshold effects and can cause toxic or adverse effects at high doses .

Metabolic Pathways

It is known that benzoic acid derivatives can interact with various enzymes and cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that benzoic acid derivatives can interact with various transporters or binding proteins and can affect their localization or accumulation .

Subcellular Localization

It is known that benzoic acid derivatives can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .

properties

IUPAC Name

3-methyl-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-5-2-6(8(13)14)4-7(3-5)9(10,11)12/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSRENHDYMAJIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379597
Record name 3-methyl-5-(trifluoromethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

117186-02-4
Record name 3-methyl-5-(trifluoromethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-5-(trifluoromethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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